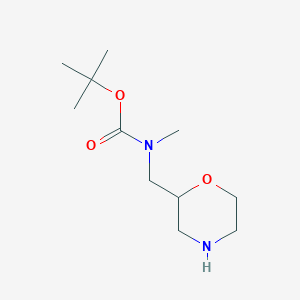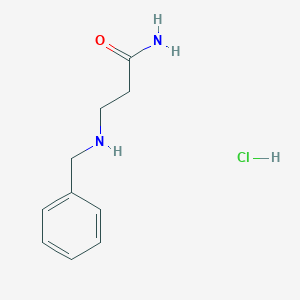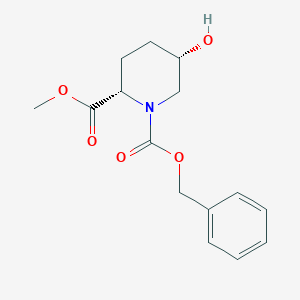
N-Boc-2-(4-Aminophenyl)ethanol
Übersicht
Beschreibung
“N-Boc-2-(4-Aminophenyl)ethanol” is a chemical compound with the linear formula C13H19NO3 . It is also known as "tert-butyl 4-(2-hydroxyethyl)phenylcarbamate" . This compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate . The reaction mixture is stirred for 24 hours at room temperature . After the reaction, water and ethyl acetate are added to the reaction mixture. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the target compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is LVAACBVNZRPHFE-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” is used in the synthesis of phosphatidyl ethanolamines and ornithine . It is also used to protect amine in the solid phase synthesis of peptides .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 237.3 g/mol . The compound is sealed in dry and stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Polymerchemie
Geordnete Poly(Amid-Ester)-Synthese: N-Boc-2-(4-Aminophenyl)ethanol dient als asymmetrisches Monomer bei der Herstellung geordneter Polymere. Diese Polymere können entweder eine Kopf-an-Kopf (H-H) oder eine Schwanz-an-Schwanz (T-T) Verknüpfung aufweisen. Die einzigartige Struktur dieser Verbindung trägt zum Design und zur Synthese maßgeschneiderter polymerer Materialien mit spezifischen Eigenschaften bei .
Organische Synthese
4-Aminostyrol-Synthese: Forscher verwenden this compound als Vorläufer bei der Synthese von 4-Aminostyrol. Diese Verbindung findet Anwendungen in der organischen Chemie, einschließlich der Herstellung funktionalisierter aromatischer Derivate und Polymerisationsreaktionen .
Materialwissenschaften
Funktionalisierung von Graphen-Nanoplättchen: This compound spielt eine Rolle bei der Funktionalisierung von Graphen-Nanoplättchen. Durch die Anbindung dieser Verbindung an Graphenoberflächen können Wissenschaftler die Eigenschaften von Graphen-basierten Materialien modifizieren. Potenzielle Anwendungen umfassen verbesserte mechanische Festigkeit, verbesserte elektrische Leitfähigkeit und erhöhte chemische Reaktivität .
Computerchemie und Molekülmodellierung
Simulationsvisualisierungen: Forscher, die mit Programmen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD arbeiten, können this compound in molekularen Simulationen verwenden. Diese Simulationen helfen, molekulare Wechselwirkungen, Bindungsstellen und Konformationsänderungen zu visualisieren, was die Arzneimittelforschung, Protein-Ligand-Wechselwirkungen und Materialdesign unterstützt .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Boc-2-(4-aminophenyl)ethanol is a difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, with phosphatidyl ethanolamines being a major component of biological membranes and ornithine being a key player in the urea cycle.
Mode of Action
As a difunctional reagent, it likely interacts with its targets through chemical reactions that facilitate the synthesis of more complex molecules, such as phosphatidyl ethanolamines and ornithine .
Biochemical Pathways
Similarly, its involvement in ornithine synthesis indicates a potential role in the urea cycle and nitrogen metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. Given its role in the synthesis of phosphatidyl ethanolamines and ornithine, it could potentially influence cell membrane structure and function, as well as nitrogen metabolism .
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Boc-2-(4-aminophenyl)ethanol in the synthesis of Mirabegron?
A1: this compound serves as a crucial building block in the multi-step synthesis of Mirabegron []. The research highlights its transformation into an aldehyde intermediate, which then undergoes further reactions to eventually yield Mirabegron. The synthesis strategy emphasizes the importance of this specific intermediate for achieving a cost-effective and high-yielding production process [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)












